molecular formula C27H46O2 B12407602 (25RS)-26-Hydroxycholesterol-d4

(25RS)-26-Hydroxycholesterol-d4

Cat. No.: B12407602
M. Wt: 406.7 g/mol
InChI Key: FYHRJWMENCALJY-UTWPMAJGSA-N
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Description

(25RS)-26-Hydroxycholesterol-d4 is a deuterium-labeled derivative of (25RS)-26-Hydroxycholesterol. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25RS)-26-Hydroxycholesterol-d4 involves the incorporation of deuterium atoms into the (25RS)-26-Hydroxycholesterol molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The final product is purified to ensure high chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

(25RS)-26-Hydroxycholesterol-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(25RS)-26-Hydroxycholesterol-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (25RS)-26-Hydroxycholesterol-d4 involves its incorporation into metabolic pathways related to cholesterol. The deuterium atoms in the molecule can affect the rate of metabolic reactions, providing insights into the pharmacokinetics and metabolism of cholesterol and its derivatives. The molecular targets and pathways involved include enzymes and receptors associated with cholesterol metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (25RS)-26-Hydroxycholesterol-d4 lies in its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying cholesterol metabolism and related processes .

Properties

Molecular Formula

C27H46O2

Molecular Weight

406.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,5,7,7-tetradeuterio-7-hydroxy-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,17D2

InChI Key

FYHRJWMENCALJY-UTWPMAJGSA-N

Isomeric SMILES

[2H]C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C([2H])([2H])O

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Origin of Product

United States

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